N,N'-bis[3-(diethylamino)propyl]ethanediamide
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Overview
Description
N,N’-bis[3-(diethylamino)propyl]ethanediamide: is an organic compound that belongs to the class of diamines It is characterized by the presence of two diethylamino groups attached to a propyl chain, which is further connected to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[3-(diethylamino)propyl]ethanediamide typically involves the reaction of diethylamine with a suitable precursor, such as 1,3-dibromopropane, followed by the introduction of the ethanediamide moiety. The reaction conditions often require the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[3-(diethylamino)propyl]ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[3-(diethylamino)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
N,N’-bis[3-(diethylamino)propyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be employed in the development of novel biomolecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N,N’-bis[3-(diethylamino)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The diethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also act as a chelating agent, binding to metal ions and affecting their biological functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: This compound has similar structural features but with dimethylamino groups instead of diethylamino groups.
N,N-Diethyl-1,3-diaminopropane: A simpler analog with only one diethylamino group attached to a propyl chain.
Uniqueness: N,N’-bis[3-(diethylamino)propyl]ethanediamide is unique due to the presence of two diethylamino groups, which can enhance its reactivity and binding affinity compared to similar compounds. This structural feature makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H34N4O2 |
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Molecular Weight |
314.47 g/mol |
IUPAC Name |
N,N'-bis[3-(diethylamino)propyl]oxamide |
InChI |
InChI=1S/C16H34N4O2/c1-5-19(6-2)13-9-11-17-15(21)16(22)18-12-10-14-20(7-3)8-4/h5-14H2,1-4H3,(H,17,21)(H,18,22) |
InChI Key |
XCWYINIJRWCOCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C(=O)NCCCN(CC)CC |
Origin of Product |
United States |
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